N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide
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Overview
Description
N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an oxirane (epoxide) moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Formation of the Oxirane Moiety: The oxirane ring is formed by the epoxidation of an alkene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)oxirane: A simpler compound with similar structural features but lacking the thiazole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with different substituents.
Uniqueness
N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide is unique due to the combination of the thiazole ring, fluorophenyl group, and oxirane moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-8(17-14(19)12-7-20-12)13-9(2)18-15(21-13)10-3-5-11(16)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZGPAAVAQKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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